

# Application Notes and Protocols: Synthesis of cis- and trans-Aminoindanols from Indene Oxide

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## Compound of Interest

Compound Name: Indene oxide

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## Introduction

cis- and trans-aminoindanols are valuable chiral building blocks in organic synthesis, most notably in the development of pharmaceuticals. A prominent example is the use of (1S,2R)-cis-1-amino-2-indanol as a key component in the synthesis of the HIV protease inhibitor Indinavir (Crixivan®). This document provides detailed application notes and experimental protocols for the stereoselective synthesis of both cis- and trans-1-amino-2-indanol, commencing from the common precursor, **indene oxide**. The methodologies described herein are based on established and reliable synthetic routes, offering researchers a comprehensive guide for the preparation of these important chiral synthons.

## Data Presentation

The following tables summarize the quantitative data for the key transformations in the synthesis of cis- and trans-aminoindanols from **indene oxide**.

Table 1: Synthesis of cis-1-Amino-2-indanol via Ritter Reaction

Step	Reactants	Reagents/Conditions	Product	Yield	Diastereoselectivity	Enantiomeric Excess (ee)	Reference
1	Indene	(S,S)-(salen)Mn(III)Cl, 4-phenylpyridine N-oxide, NaOCl, CH <sub>2</sub> Cl <sub>2</sub>	(1S,2R)-Indene oxide	89%	-	88%	[1]
2	(1S,2R)-Indene oxide	1. H <sub>2</sub> SO <sub>4</sub> , Acetonitrile; 2. H <sub>2</sub> O	(1S,2R)-1-Aminoindan-2-ol	50% (overall from indene)	>99:1 (cis:trans)	>99% (after crystallization)	[2]

Table 2: Synthesis of trans-1-Amino-2-indanol via Azide Opening and Reduction

Step	Reactants	Reagent s/Condit ions	Product	Yield	Diastere oselecti vity	Enantio meric Excess (ee)	Referen ce
1	Indene	m-CPBA, CH <sub>2</sub> Cl <sub>2</sub>	Racemic indene oxide	High	-	Racemic	[2]
2	Racemic indene oxide	Sodium azide, NH <sub>4</sub> Cl, MeOH/H <sub>2</sub> O	Racemic trans-1- azido-2- indanol	93%	>99:1 (trans:cis )	Racemic	[2]
3	Racemic trans-1- azido-2- indanol	Lipase PS, isoprope nyl acetate, dimethox yethane	(1S,2S)- trans-1- azido-2- indanol	46%	-	>96%	[2]
4	(1S,2S)- trans-1- azido-2- indanol	H <sub>2</sub> , Pd/C, EtOH	(1S,2S)- trans-1- amino-2- indanol	High	-	>96%	[2]

## Experimental Protocols

### Protocol 1: Synthesis of (1S,2R)-cis-1-Amino-2-indanol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

#### Step 1: Epoxidation of Indene to (1S,2R)-Indene Oxide

- To a three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and thermometer, add indene (1.0 equiv), dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), (S,S)-(N,N')-bis(3,5-di-

tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (0.006 equiv), and 4-phenylpyridine N-oxide (0.03 equiv).

- Cool the mixture to 0 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium hypochlorite (NaOCl, 1.3 equiv) over 2-3 hours, maintaining the internal temperature between 0 and 5 °C.
- Stir the reaction mixture vigorously for an additional hour at 0 °C.
- Add hexanes to the reaction mixture and filter through a pad of Celite.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1S,2R)-**indene oxide**.

#### Step 2: Ritter Reaction and Hydrolysis to (1S,2R)-cis-1-Amino-2-indanol

- In a three-necked flask equipped with a stirrer and thermometer, dissolve (1S,2R)-**indene oxide** (1.0 equiv) in acetonitrile.
- Cool the solution to -10 °C.
- Slowly add concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>, 2.0 equiv), keeping the temperature below -5 °C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Carefully add water to the reaction mixture to hydrolyze the intermediate oxazoline.
- Basify the solution with a 50% aqueous sodium hydroxide solution to pH 12-13, maintaining the temperature below 30 °C with an ice bath.
- Extract the product with 1-butanol.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- The crude product can be further purified by crystallization with L-tartaric acid to yield enantiomerically pure (1S,2R)-cis-1-amino-2-indanol.[\[2\]](#)

## Protocol 2: Synthesis of (1S,2S)-trans-1-Amino-2-indanol

This protocol is a composite of procedures described by Ghosh et al.[\[2\]](#)

### Step 1: Epoxidation of Indene to Racemic **Indene Oxide**

- Dissolve indene (1.0 equiv) in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv) portion-wise, maintaining the temperature below 5 °C.
- Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain racemic **indene oxide**.

### Step 2: Ring-Opening of **Indene Oxide** with Sodium Azide

- To a solution of racemic **indene oxide** (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v), add sodium azide ( $\text{NaN}_3$ , 1.5 equiv) and ammonium chloride ( $\text{NH}_4\text{Cl}$ , 1.2 equiv).
- Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 12-16 hours.
- Cool the mixture to room temperature and remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic trans-1-azido-2-indanol.

### Step 3: Enzymatic Resolution of trans-1-Azido-2-indanol

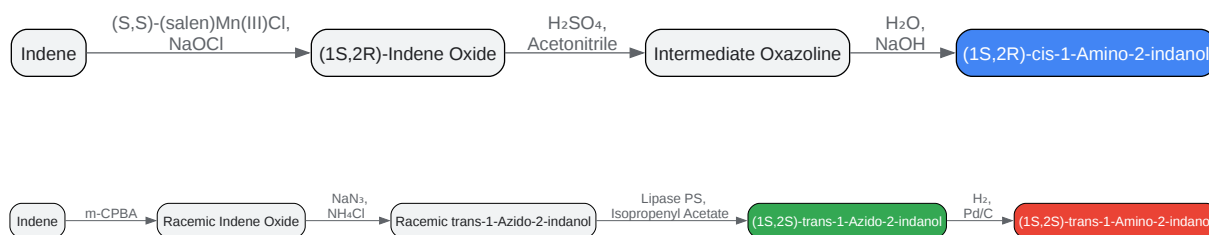
- To a solution of racemic trans-1-azido-2-indanol (1.0 equiv) in dimethoxyethane, add immobilized Lipase PS on Celite.
- Add isopropenyl acetate (1.5 equiv) and stir the mixture at room temperature.
- Monitor the reaction by TLC or HPLC until approximately 50% conversion is reached.
- Filter off the enzyme and concentrate the filtrate.
- Separate the unreacted (1S,2S)-trans-1-azido-2-indanol and the acetylated (1R,2R)-trans-1-azido-2-indanol by column chromatography.

### Step 4: Reduction of (1S,2S)-trans-1-Azido-2-indanol

- Dissolve (1S,2S)-trans-1-azido-2-indanol in ethanol in a hydrogenation vessel.
- Add a catalytic amount of 10% palladium on carbon (Pd/C).
- Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the mixture at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield (1S,2S)-trans-1-amino-2-indanol.

## Visualizations

The following diagrams illustrate the synthetic workflows for the preparation of cis- and trans-aminoindanols.



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## References

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